2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-3-yl)methyl]acetamide
Description
This compound is a thiazole-based acetamide derivative featuring a sulfanyl bridge and a pyridin-3-ylmethyl substituent.
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S2/c1-14(27)24-16-4-6-17(7-5-16)25-20(29)13-31-21-26-18(12-30-21)9-19(28)23-11-15-3-2-8-22-10-15/h2-8,10,12H,9,11,13H2,1H3,(H,23,28)(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEORZOUKNCESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thiourea under acidic conditions .
Subsequently, the thiazole intermediate is reacted with 4-acetamidophenyl isocyanate to form the carbamoyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The acetamide and pyridine moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Pyridine-3-carboxaldehyde, 4-acetamidophenyl isocyanate.
Major Products Formed
The major products formed from these reactions include oxidized thiazole derivatives, reduced acetamide derivatives, and substituted pyridine derivatives .
Scientific Research Applications
2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-3-yl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, emphasizing functional group variations, pharmacological activities, and synthetic methodologies.
Table 1: Structural and Functional Group Comparison
Key Observations:
Thiazole vs. Triazole/Pyrimidine Cores: The target compound’s thiazole core may enhance metabolic stability compared to triazole derivatives (e.g., ), which are prone to oxidative degradation .
Substituent Effects :
- The pyridin-3-ylmethyl group (shared with ZINC C01063900) suggests selectivity for receptors with hydrophobic pockets, such as chemokine GPCRs .
- The 4-acetamidophenyl moiety may confer anti-inflammatory properties, as seen in diclofenac analogs ().
Synthetic Approaches :
- Sulfanyl-linked compounds (e.g., target compound, ) are typically synthesized via nucleophilic substitution or thiol-ene reactions. The patent in highlights the use of LCMS and HPLC for purity validation, methodologies applicable to the target compound .
Table 2: Hypothetical Pharmacological Comparison (Based on Structural Analogs)
Research Findings and Limitations
- Activity Gaps : Direct biological data for the target compound are absent in the evidence. Predictions are extrapolated from analogs like ZINC C01063900 (chemokine targeting) and N-(4-chlorophenyl) derivatives (kinase inhibition) .
- Synthetic Feasibility : The compound’s complexity necessitates multi-step synthesis, akin to the methods described in , with rigorous purity checks (e.g., LCMS, HPLC).
- Crystallographic Insights : While resolves structures of chlorophenyl analogs, the target compound’s conformational stability remains unstudied. SHELX-based refinement () could elucidate its 3D conformation for docking studies .
Biological Activity
The compound 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-3-yl)methyl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 378.47 g/mol. The structure features a thiazole ring, an acetamido group, and a pyridine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.47 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this one can inhibit the growth of various cancer cell lines. For example, compounds with thiazole structures have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different tumor types, suggesting potent cytotoxic effects .
2. Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. Studies have reported that compounds containing thiazole rings can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, a related thiazole compound exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against tested pathogens .
3. Enzyme Inhibition
The compound’s structure suggests potential as an enzyme inhibitor. Thiazoles have been implicated in inhibiting various enzymes involved in metabolic pathways, which can be beneficial in treating diseases like diabetes and cancer .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : The thiazole ring may interact with active sites of target enzymes, inhibiting their function.
- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.
- Receptor Modulation : The presence of the pyridine moiety may facilitate interactions with specific receptors involved in signaling pathways.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitumor Efficacy : In a study involving a series of thiazole derivatives, one compound demonstrated significant growth inhibition in A-431 and Jurkat cell lines with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Testing : A comparative analysis showed that thiazole-based compounds were more effective than traditional antibiotics in certain bacterial strains, highlighting their potential as new antimicrobial agents .
- Biochemical Effects : A study on hybrid compounds containing thiazoles indicated moderate safety profiles with minimal adverse biochemical changes in animal models, suggesting their viability for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
